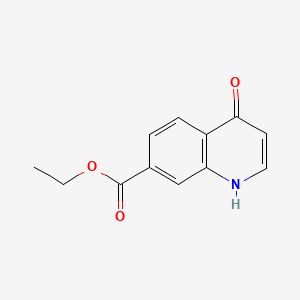

Ethyl 4-hydroxyquinoline-7-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1261629-96-2 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.224 |

IUPAC Name |

ethyl 4-oxo-1H-quinoline-7-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-9-10(7-8)13-6-5-11(9)14/h3-7H,2H2,1H3,(H,13,14) |

InChI Key |

RSWKNDWIXJZVHJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)C=CN2 |

Synonyms |

Ethyl 4-hydroxyquinoline-7-carboxylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxyquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-hydroxyquinoline-7-carboxylate is a heterocyclic compound belonging to the quinoline family, a class of molecules renowned for its diverse pharmacological activities. While detailed experimental data for this specific derivative is emerging, its structural similarity to the well-studied 4-hydroxyquinoline-3-carboxylate scaffold allows for a comprehensive understanding of its potential physicochemical properties and biological significance. This guide provides an in-depth analysis of this compound, drawing upon data from closely related analogs to offer a predictive profile of its characteristics. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, materials science, and synthetic chemistry.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound and its parent compound, Ethyl 4-hydroxyquinoline-3-carboxylate, are crucial for understanding its behavior in chemical and biological systems.

Table 1: Core Chemical Data

| Property | This compound | Ethyl 4-hydroxyquinoline-3-carboxylate |

| CAS Number | 1261629-96-2[1] | 26892-90-0[2][3][4] |

| Molecular Formula | C₁₂H₁₁NO₃[1] | C₁₂H₁₁NO₃[2][3] |

| Molecular Weight | 217.22 g/mol | 217.22 g/mol [2][3] |

| Appearance | White to light yellow crystalline powder (Predicted) | White to light yellow to light orange crystalline powder[3] |

| IUPAC Name | This compound | ethyl 4-hydroxyquinoline-3-carboxylate |

Table 2: Comparative Physicochemical Data of Related 7-Substituted Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | C₁₃H₁₀F₃NO₃ | 285.22[5] | 340-341[5] |

| Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate | C₁₃H₁₃NO₄ | 247.25[6] | 275[6] |

| Ethyl 4-hydroxyquinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22[2][3] | 271[2][3] |

Synthesis and Experimental Protocols

The synthesis of the 4-hydroxyquinoline scaffold is well-established in organic chemistry, with the Gould-Jacobs and Conrad-Limpach reactions being the most prominent methods. These can be adapted to produce a variety of substituted quinolines, including the 7-carboxylate derivative.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives.[7][8][9]

Experimental Protocol (General):

-

Condensation: An appropriately substituted aniline (in this case, an aminobenzoate) is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the reactants, leading to the formation of an anilidomethylenemalonic ester intermediate.[7]

-

Cyclization: The intermediate is then heated to a higher temperature (often in a high-boiling point solvent like diphenyl ether) to induce cyclization.[7][9] This step forms the 4-hydroxy-3-carboalkoxyquinoline ring system.

-

Work-up: The reaction mixture is cooled, and the product is precipitated, filtered, and washed to yield the desired 4-hydroxyquinoline derivative.

References

- 1. This compound | 1261629-96-2 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0 [chemicalbook.com]

- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-7-carboxylate and its Analogs

This technical guide provides a comprehensive overview of the molecular structure, weight, and relevant experimental data for Ethyl 4-hydroxyquinoline-7-carboxylate and its closely related analogs. Due to the limited specific data on "this compound," this document focuses on the well-characterized parent compound, Ethyl 4-hydroxyquinoline-3-carboxylate, and its derivatives with substitutions at the 7-position. This information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The core structure of the compounds discussed is the 4-hydroxyquinoline scaffold, which is a key pharmacophore in many biologically active molecules. The ethyl carboxylate group at the 3-position and various substituents at the 7-position significantly influence the compound's physicochemical properties and biological activity.

The following table summarizes the molecular formula and weight of Ethyl 4-hydroxyquinoline-3-carboxylate and several of its 7-substituted derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 4-hydroxyquinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22[1][2][3] |

| Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate | C₁₃H₁₃NO₃ | 231.25[4] |

| Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate | C₁₂H₁₀N₂O₅ | 262.22[] |

| Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀BrNO₃ | 296.12[6] |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | C₁₃H₁₀F₃NO₃ | 285.22[7] |

Synthesis and Experimental Protocols

The synthesis of 4-hydroxyquinoline-3-carboxylates is commonly achieved through the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

The following diagram illustrates the general workflow for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate derivatives via the Gould-Jacobs reaction.

Caption: General workflow of the Gould-Jacobs reaction for synthesizing 4-hydroxyquinoline derivatives.

The following protocol is a specific example for the synthesis of a 7-substituted analog.[7]

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A

-

Hexane

Procedure:

-

A mixture of 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol) is heated at 125 °C for 1 hour.

-

Dowtherm A (50 mL) is added to the reaction mixture.

-

The mixture is heated to 255 °C for 2.5 hours.

-

After cooling to room temperature, the reaction mixture is diluted with hexane (50 mL) and stirred for 5 minutes.

-

The resulting precipitate is filtered and washed with hexane to yield the final product as a white solid.

Characterization Data:

-

Melting Point: 340-341 °C

-

¹H NMR (300 MHz, DMSO-d₆): δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 14.3, 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H).

-

HRMS (m/z): Calculated for C₁₃H₁₀NO₃F₃: 286.0686; Found: 286.0691.

Biological Significance and Applications

The 4-hydroxyquinoline-3-carboxylate scaffold is of significant interest in medicinal chemistry. The serendipitous discovery of the antibacterial properties of a derivative during the synthesis of chloroquine led to the development of quinolone and fluoroquinolone antibiotics.[8][9] Current research focuses on the therapeutic potential of this core structure, with investigations into its role as an inhibitor of cellular respiration, making it a target for antimicrobial and anticancer agents.[8] These compounds also serve as key intermediates in the synthesis of various pharmaceuticals.[2]

Signaling Pathway and Logical Relationships

While a specific signaling pathway for this compound is not detailed in the provided search results, the general class of quinolone antibiotics, derived from the 4-hydroxyquinoline scaffold, is known to target bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this logical relationship.

Caption: Mechanism of action of quinolone antibiotics targeting bacterial DNA replication.

References

- 1. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester - Staigent Technologies [staigent.com]

- 4. 41460-18-8|Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 1261629-96-2 | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

The Quinoline-4-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylate scaffold is a privileged heterocyclic motif that has been a cornerstone in the development of therapeutic agents for over a century. Its versatile synthetic accessibility and the diverse biological activities of its derivatives have cemented its importance in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of quinoline-4-carboxylate compounds, detailing key synthetic methodologies, significant therapeutic applications, and the underlying mechanisms of action.

Discovery and Historical Perspective

The story of quinoline-4-carboxylates is intrinsically linked to the broader history of quinoline chemistry, which began with the isolation of quinoline from coal tar in the 1830s. The late 19th century witnessed the development of several foundational synthetic methods that enabled the systematic exploration of quinoline derivatives. These early reactions, such as the Doebner and Pfitzinger syntheses, were pivotal in unlocking the potential of the quinoline scaffold and specifically provided routes to the 4-carboxylate derivatives.[1][2][3] Initially, research was driven by the quest for synthetic dyes, but the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, steered the focus towards medicinal applications. This led to the development of numerous synthetic quinoline-based antimalarials and subsequently to the discovery of their utility in other therapeutic areas, including oncology and infectious diseases.

Key Synthetic Methodologies

The synthesis of the quinoline-4-carboxylate core is primarily achieved through several classic named reactions, each offering distinct advantages in terms of substrate scope and substitution patterns.

The Doebner Reaction

Developed by Oskar Doebner in 1887, this reaction provides a direct route to quinoline-4-carboxylic acids.[1][3] It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1][3]

Experimental Protocol: General Procedure for the Doebner Reaction [4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent such as ethanol.

-

Addition of Pyruvic Acid: Add pyruvic acid (1.1 eq.) to the mixture.

-

Heating: Heat the reaction mixture to reflux for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

The Pfitzinger Reaction

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a versatile method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[2][6]

Experimental Protocol: General Procedure for the Pfitzinger Reaction [2][7][8]

-

Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq.) in an ethanolic solution of potassium hydroxide.

-

Addition of Carbonyl Compound: Add the carbonyl compound (e.g., a ketone or aldehyde) (1.1 eq.) to the reaction mixture.

-

Heating: Heat the mixture to reflux for 4-24 hours.

-

Work-up: After cooling, the solvent is typically removed, and the residue is dissolved in water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

The Combes Quinoline Synthesis

The Combes synthesis, reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[9][10] While not directly yielding a 4-carboxylate, it is a crucial method for accessing quinolines with substitution at the 2 and 4 positions, which can be precursors to the desired carboxylates.

Experimental Protocol: General Procedure for the Combes Synthesis [9][11]

-

Condensation: Mix the aniline (1.0 eq.) and the β-diketone (1.0 eq.) and heat to form the enamine intermediate, often with azeotropic removal of water.

-

Cyclization: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the enamine intermediate.

-

Heating: Heat the reaction mixture to promote cyclization and dehydration.

-

Work-up: Pour the reaction mixture onto ice and neutralize with a base to precipitate the quinoline product. The product is then collected and purified.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first described in 1939, is a powerful method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolones.[12][13] These can be further functionalized to introduce a carboxylate group. The reaction involves the condensation of an aniline with ethyl ethoxymethylenemalonate followed by thermal cyclization.[12][13]

Experimental Protocol: General Procedure for the Gould-Jacobs Reaction [14][15][16]

-

Condensation: React the aniline (1.0 eq.) with diethyl ethoxymethylenemalonate (1.0-1.2 eq.) at elevated temperatures (100-140 °C) to form the anilinomethylenemalonate intermediate.

-

Cyclization: Heat the intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A to 240-280 °C to effect cyclization.

-

Saponification and Decarboxylation (for 4-hydroxyquinoline): The resulting ester can be saponified with a base (e.g., NaOH), followed by acidification and thermal decarboxylation to yield the 4-hydroxyquinoline.

Quantitative Data on Quinoline-4-Carboxylate Compounds

The following tables summarize key quantitative data for representative quinoline-4-carboxylate derivatives, highlighting their biological activity and pharmacokinetic properties.

Table 1: In Vitro Activity of Bioactive Quinoline-4-Carboxylate Derivatives

| Compound | Target | Assay | IC50 / EC50 | Cell Line / Organism | Reference |

| YHO-1701 | STAT3 | STAT3-SH2 binding assay | ~10-fold more potent than STX-0119 | Biochemical | [17] |

| STAT3 | Inhibition of STAT3 phosphorylation | ~10-fold more potent than STX-0119 | SAS (oral cancer) | [17] | |

| DDD107498 (Cabamiquine) | PfEF2 | In vitro antiplasmodial activity | 0.4 nM | P. falciparum 3D7 | [18][19][20] |

| PfEF2 | In vitro antiplasmodial activity | 0.7 nM | P. falciparum Dd2 (resistant) | [18][19][20] | |

| 2-phenylquinoline-4-carboxylic acid (5a) | STAT3 | STAT3 inhibition | Ki = 17.53 μM | Biochemical | [21] |

| Compound P6 | SIRT3 | SIRT3 inhibition | IC50 = 7.2 µM | Biochemical | [22][23] |

| SIRT1 | SIRT1 inhibition | IC50 = 32.6 µM | Biochemical | [23] | |

| SIRT2 | SIRT2 inhibition | IC50 = 33.5 µM | Biochemical | [23] |

Table 2: Pharmacokinetic Properties of Selected Quinoline-4-Carboxylate Drug Candidates

| Compound | Species | Dosing Route | Half-life (t1/2) | Bioavailability (F%) | Reference |

| DDD107498 (Cabamiquine) | Mouse | Oral | 29 h | 41% | [18][19][20] |

| Rat | Oral | 49 h | 59% | [18][19][20] | |

| Dog | Oral | 72 h | 66% | [18][19][20] | |

| YHO-1701 | Mouse | Oral | Not specified | Favorable oral bioavailability | [17] |

Therapeutic Applications and Signaling Pathways

Quinoline-4-carboxylates have demonstrated significant therapeutic potential in several disease areas, most notably in cancer and malaria.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[24][25] The development of STAT3 inhibitors is a promising strategy for cancer therapy.

The quinoline-4-carboxylate derivative YHO-1701 is a novel and potent STAT3 inhibitor.[17] It acts by binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. By preventing STAT3 dimerization, YHO-1701 blocks its translocation to the nucleus and the transcription of its target genes.[17][26]

References

- 1. iipseries.org [iipseries.org]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. ijsr.net [ijsr.net]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. ablelab.eu [ablelab.eu]

- 17. Antitumor activity of a novel oral signal transducer and activator of transcription 3 inhibitor YHO‐1701 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benthamscience.com [benthamscience.com]

- 22. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 24. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide spectrum of diseases. Its unique structural features and synthetic accessibility have made it a "privileged scaffold," consistently appearing in a multitude of clinically approved drugs and investigational agents. This technical guide provides a comprehensive overview of the biological significance of the quinoline nucleus, detailing its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies employed in its evaluation.

Therapeutic Landscape of Quinoline Derivatives

The inherent chemical properties of the quinoline ring system, including its ability to intercalate into DNA, form hydrogen bonds, and interact with various enzymatic active sites, have led to the development of potent therapeutic agents. Quinoline derivatives have demonstrated significant efficacy as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents.

Anticancer Activity

Quinoline-based compounds represent a significant class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms of action.[1][2] These include the inhibition of key enzymes involved in cancer progression, disruption of cellular signaling pathways, and induction of programmed cell death (apoptosis).

Mechanisms of Anticancer Action:

-

Tyrosine Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of tyrosine kinases, which are crucial for cancer cell proliferation, survival, and angiogenesis.[2][3]

-

Topoisomerase Inhibition: Compounds like camptothecin and its analogs, which feature a quinoline core, inhibit topoisomerase enzymes, leading to DNA damage and cell death.[3][4]

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a critical process for cell division.[2][5]

-

PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Several quinoline derivatives have been shown to inhibit this pathway, leading to reduced cell proliferation and survival.[6][7][8]

-

Induction of Apoptosis: A primary mechanism of many quinoline-based anticancer agents is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[4][9]

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 | 1.38 | [10] |

| Quinoline-chalcone derivative 12e | HCT-116 | 5.34 | [10] |

| Quinoline-chalcone derivative 12e | MCF-7 | 5.21 | [10] |

| 2-Formyl-8-hydroxy-qinolinium chloride | HEp-2 | 49.01 - 77.67 (% inhibition) | [11] |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/cm³ | [11] |

| 4-amino, 7-substituted-quinoline derivative | MCF-7 | (Data provided as antiproliferative) | [11] |

| Tetrahydrobenzo[h]quinoline | MCF-7 | 10 (24h), 7.5 (48h) | [9] |

| Quinoline-imidazole derivative 12a | HepG2 | 2.42 | [12] |

| Quinoline-imidazole derivative 12a | A549 | 6.29 | [12] |

| Quinoline-imidazole derivative 12a | PC-3 | 5.11 | [12] |

| Pyridin-2-one derivative 4c | K-562 | 7.72 | [5] |

| Pyridin-2-one derivative 4c | MOLT-4 | 8.17 | [5] |

| Pyridin-2-one derivative 4c | HOP-92 | 2.37 | [5] |

| Pyridin-2-one derivative 4c | SNB-75 | 2.38 | [5] |

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments.[6][13] Synthetic 4-aminoquinolines, such as chloroquine, have been mainstays in malaria therapy for decades.[6] These compounds are thought to act by interfering with the detoxification of heme in the parasite's food vacuole.[6][13]

Mechanism of Antimalarial Action:

-

Inhibition of Heme Polymerization: Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and interfere with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. This leads to a buildup of free heme, which is toxic to the parasite.[6][13]

Table 2: Antimalarial Activity of Representative Quinoline Derivatives

| Compound/Derivative | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Hydrazine derivative 26 | 3D7 | 0.46 µg/mL | [14] |

| Hydrazine derivative 27 | 3D7 | <0.19 µg/mL | [14] |

| Hydrazine derivative 26 | W2 | <0.39 µg/mL | [14] |

| Hydrazine derivative 27 | W2 | <0.39 µg/mL | [14] |

| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine | D10 | 0.070 | [15] |

| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine | Dd2 | 0.157 | [15] |

| Chloroquine | D10 | 0.040 | [15] |

| Chloroquine | Dd2 | 0.417 | [15] |

| 2-ferrocenylquinoline derivative 67 | D10 | 14.8 | [15] |

| 2-ferrocenylquinoline derivative 67 | W2 | 13.8 | [15] |

| Chloroquinoline acetamide hybrid CQPA-26 | NF54 | 1.29 - 53.98 (range for all hybrids) | [5] |

Antibacterial Activity

Quinolone antibiotics, a class of synthetic antibacterial agents, feature a quinoline ring system and are widely used to treat bacterial infections.[16] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[17]

Table 3: Antibacterial Activity of Representative Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative 6c | MRSA | 0.75 | [17] |

| Quinoline-2-one derivative 6l | MRSA | >10 | [17] |

| Quinoline-2-one derivative 6o | MRSA | >10 | [17] |

| Daptomycin (Reference) | MRSA | 0.50 | [17] |

| Quinoline derivative 11 | S. aureus | 6.25 | [18] |

| Quinoline derivative 24 | E. coli | 3.125 | [18] |

| Quinoline derivative 24 | S. aureus | 3.125 | [18] |

| Quinoline-based dihydrotriazine 93a-c | S. aureus | 2 | [18] |

| Quinoline-based dihydrotriazine 93a-c | E. coli | 2 | [18] |

Antiviral and Anti-inflammatory Activities

The therapeutic utility of the quinoline scaffold extends to antiviral and anti-inflammatory applications. Certain quinoline derivatives have shown activity against a range of viruses, while others exhibit potent anti-inflammatory effects by modulating inflammatory pathways.[2][17]

Experimental Protocols

The synthesis and biological evaluation of quinoline derivatives involve a variety of well-established experimental procedures. This section provides an overview of key methodologies.

Synthesis of the Quinoline Scaffold

Several classical methods are employed for the synthesis of the quinoline ring system.

2.1.1. Skraup Synthesis

This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[3][19][20]

-

Step 1: Dehydration of glycerol with concentrated sulfuric acid to form acrolein.

-

Step 2: Michael addition of aniline to acrolein.

-

Step 3: Acid-catalyzed cyclization of the resulting intermediate.

-

Step 4: Dehydrogenation of the dihydroquinoline intermediate to yield the quinoline product.

2.1.2. Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by an acid or base.[1][21]

-

Step 1: Aldol condensation between the two carbonyl-containing reactants.

-

Step 2: Intramolecular cyclization of the resulting intermediate.

-

Step 3: Dehydration to form the quinoline ring.

Synthesis of 4-Aminoquinoline Derivatives

A common route to synthesize 4-aminoquinolines involves the nucleophilic aromatic substitution of 4-chloroquinolines with various amines.[22]

-

General Procedure: A mixture of a 4-chloroquinoline derivative and an excess of the desired amine is heated, often without a solvent or in a high-boiling solvent like DMSO. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the 4-aminoquinoline product.[22]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[21][23]

-

Step 1: Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Step 2: Compound Treatment: The cells are treated with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Step 3: MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Step 4: Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.[9][13][22]

-

Step 1: Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

-

Step 2: Compound Administration: The test compound (quinoline derivative) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

Step 3: Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

-

Step 4: Measurement of Paw Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Step 5: Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group with that of the control group.

Analysis of Apoptosis: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.[24]

-

Step 1: Protein Extraction: Cells treated with the quinoline derivative are lysed to extract total proteins.

-

Step 2: Protein Quantification: The protein concentration in the lysates is determined.

-

Step 3: Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Step 4: Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Step 5: Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Step 6: Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptotic marker proteins (e.g., cleaved caspase-3, Bax, Bcl-2) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Step 7: Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The biological effects of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

Signaling Pathways

3.1.1. PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline derivatives can inhibit this pathway at various points, leading to anticancer effects.[6][7][8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

3.1.2. Apoptosis Signaling Pathway

Quinoline derivatives can induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.[4][9]

Caption: Induction of apoptosis by quinoline derivatives via the intrinsic pathway.

Experimental Workflows

3.2.1. In Vitro Anticancer Drug Screening Workflow

This workflow outlines the key steps in evaluating the anticancer potential of a newly synthesized quinoline derivative in a laboratory setting.

Caption: A typical workflow for in vitro anticancer screening of quinoline derivatives.

3.2.2. In Vivo Anti-inflammatory Study Workflow

This diagram illustrates the process of assessing the anti-inflammatory properties of a quinoline compound in an animal model.

Caption: Workflow for in vivo evaluation of anti-inflammatory activity.

Conclusion

The quinoline scaffold continues to be a highly fruitful area of research in drug discovery. Its remarkable chemical tractability and broad spectrum of biological activities ensure its continued relevance in the development of novel therapeutics. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals engaged in the exploration and development of quinoline-based drugs. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of the quinoline scaffold in medicine.

References

- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. ajol.info [ajol.info]

- 6. journal.waocp.org [journal.waocp.org]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. inotiv.com [inotiv.com]

- 10. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. raco.cat [raco.cat]

- 16. New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT (Assay protocol [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. researchhub.com [researchhub.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Ascendance of 4-Hydroxyquinoline Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. Among its numerous derivatives, the 4-hydroxyquinoline core has emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of 4-hydroxyquinoline derivatives, focusing on their synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in the ongoing quest for novel therapeutics.

The 4-Hydroxyquinoline Core: A Versatile Pharmacophore

The 4-hydroxyquinoline moiety, which can exist in tautomeric equilibrium with the 4-quinolone form, possesses a unique electronic and structural profile that enables it to interact with a wide array of biological targets.[1] This versatility has been exploited to develop agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The core structure allows for substitutions at various positions, providing a rich landscape for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for 4-Hydroxyquinoline Derivatives

The construction of the 4-hydroxyquinoline scaffold is primarily achieved through several named reactions, with the Conrad-Limpach and Gould-Jacob reactions being the most fundamental.[6][7]

Conrad-Limpach Reaction

This classical method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[6] Modifications to this reaction have been developed to improve yields and accommodate a wider range of substrates.[6]

Gould-Jacob Reaction

The Gould-Jacob reaction offers a versatile route to 4-hydroxyquinoline-3-carboxylates.[7] It begins with the condensation of an aniline with ethoxymethylenemalonic ester (EMME), followed by a thermal cyclization of the resulting intermediate.[7]

Representative Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacob Reaction)

-

Step 1: Synthesis of Diethyl 2-((phenylamino)-methylene)malonate: A mixture of aniline and ethoxymethylenemalonate diethyl ester (EMME) is heated at 120 °C for 1 hour.[7]

-

Step 2: Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate: The product from Step 1 is dissolved in diphenyl ether containing a catalytic amount of 2-chlorobenzoic acid. The mixture is heated using microwave irradiation at 250 °C (180 W) for 2 hours. After cooling, n-hexane is added to precipitate the product, which is then filtered, dried, and recrystallized from ethanol.[7]

Anticancer Activity of 4-Hydroxyquinoline Derivatives

A significant area of research has focused on the development of 4-hydroxyquinoline derivatives as potent anticancer agents.[8][9][10] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[8]

Quantitative Anticancer Activity Data

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 5f (amidic derivative) | - | Tubulin Polymerization Inhibition | 0.99 | [8] |

| 20 (benzylidene derivative) | Colo 320 (doxorubicin-resistant colon adenocarcinoma) | Cytotoxic | 4.61 | [6] |

| 13b (benzylidene derivative) | Colo 320 (doxorubicin-resistant colon adenocarcinoma) | Cytotoxic | - | [6] |

| IN17 (4-Hydroxyquinazoline scaffold) | HCT-15 (PARPi-resistant) | PARP1 Inhibition | 0.47 | [11] |

| IN17 (4-Hydroxyquinazoline scaffold) | HCT-15 (PARPi-resistant) | Anti-proliferative | 33.45 | [11] |

| IN17 (4-Hydroxyquinazoline scaffold) | HCC1937 (PARPi-resistant) | Anti-proliferative | 34.29 | [11] |

| Olaparib (Reference) | HCT-15 (PARPi-resistant) | Anti-proliferative | 45.53 | [11] |

| Olaparib (Reference) | HCC1937 (PARPi-resistant) | Anti-proliferative | 37.07 | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxic activity of 4-hydroxyquinoline derivatives is commonly evaluated using doxorubicin-sensitive (e.g., Colo 205) and -resistant (e.g., Colo 320) colon adenocarcinoma cell lines, as well as normal human embryonic fibroblasts (e.g., MRC-5).[6] The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are determined. Compounds with IC50 values below 20 µM are generally considered cytotoxic.[6]

Signaling Pathway: Tubulin Polymerization Inhibition

Certain 4-hydroxyquinoline derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, by binding to the colchicine site.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

Ethyl 4-hydroxyquinoline-7-carboxylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Ethyl 4-hydroxyquinoline-7-carboxylate (CAS No. 1261629-96-2) and related compounds. A specific Material Safety Data Sheet (MSDS) for this exact compound was not located during the literature search. Therefore, this guide is based on data for structurally similar quinoline derivatives and general laboratory safety principles. It is imperative to consult the specific MSDS provided by the supplier before handling this chemical and to conduct a thorough risk assessment.

Introduction

This compound is a heterocyclic organic compound. The quinoline scaffold is a prominent structural motif in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Derivatives of quinoline have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4] Understanding the safety and handling of novel quinoline derivatives like this compound is crucial for ensuring the safety of laboratory personnel and the integrity of research data.

Hazard Identification and Classification

General Hazards of Related Quinoline Derivatives:

-

May cause skin, eye, and respiratory irritation.

-

May be harmful if swallowed or inhaled.

The following table summarizes GHS hazard classifications found for other quinoline derivatives.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

This data is generalized from various quinoline derivatives and may not be representative of this compound.

Physicochemical Properties

Limited specific data for this compound is available. The table below includes its molecular formula and information for related compounds to provide context.

| Property | This compound | Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate[6] | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate[7] | 4-Hydroxyquinoline-3-carboxylic acid[7] |

| CAS Number | 1261629-96-2 | 63463-15-0 | 16600-22-9 | 34785-11-0 |

| Molecular Formula | C₁₂H₁₁NO₃ | C₁₃H₁₃NO₄ | C₁₂H₁₀ClNO₃ | C₁₀H₇NO₃ |

| Molecular Weight | 217.22 g/mol | 247.25 g/mol | 251.67 g/mol | 189.17 g/mol |

| Melting Point | No data available | 275 °C | No data available | No data available |

| Boiling Point | No data available | 373.2±37.0 °C at 760 mmHg | No data available | No data available |

| Flash Point | No data available | 179.5±26.5 °C | No data available | No data available |

Handling and Storage

Based on general laboratory procedures for handling chemical compounds and information for related quinolines, the following guidelines are recommended.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working with fine powders or generating aerosols, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

Experimental Protocols

General Synthesis of 4-Hydroxyquinolines

The synthesis of 4-hydroxyquinoline derivatives often involves the cyclization of an appropriate aniline precursor. A common method is the Conrad-Limpach synthesis. While the specific synthesis for the 7-carboxylate is not detailed, a general procedure for a related compound is provided below for illustrative purposes.

Example: Synthesis of 2-methyl-4-hydroxyquinoline [8]

This procedure involves the cyclization of ethyl β-anilinocrotonate.

Materials:

-

Ethyl β-anilinocrotonate

-

Dowtherm (a mixture of diphenyl and diphenyl ether)

-

Petroleum ether

-

Decolorizing carbon (e.g., Norit)

-

500-mL three-necked round-bottomed flask

-

Dropping funnel, mechanical stirrer, air condenser

Procedure:

-

Place 150 mL of Dowtherm in the three-necked flask and heat to reflux with stirring.

-

Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

-

Continue stirring and refluxing for 10–15 minutes after the addition is complete. Ethanol will distill from the reaction.

-

Allow the mixture to cool to room temperature, which should result in the separation of a yellow solid.

-

Add approximately 200 mL of petroleum ether, collect the solid on a Büchner funnel, and wash with 100 mL of petroleum ether.

-

After air-drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water.

-

Filter the hot solution and allow it to cool.

-

Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration.

This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound.

Biological Context and Signaling Pathways

Quinoline derivatives are known to interact with various biological targets and signaling pathways, which is the basis for their investigation in drug development.[2][3] One of the key pathways implicated in the action of some quinoline-based compounds is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[1][2]

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points by quinoline derivatives.

General Laboratory Workflow

A structured workflow is essential when handling any chemical, including this compound.

Caption: General workflow for handling chemical compounds in a laboratory setting.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. 1261629-96-2 this compound AKSci 5051AA [aksci.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 1261629-96-2 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Ethyl 4-hydroxyquinoline-7-carboxylate for Research Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxyquinoline-7-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug discovery. As a member of the 4-hydroxyquinoline class of compounds, it holds potential for investigation as an anticancer and antimicrobial agent. This technical guide provides a comprehensive overview of its commercial availability, key technical data, and relevant experimental protocols for researchers in the field.

Commercial Availability and Physicochemical Data

This compound (CAS No. 1261629-96-2) is available from several commercial suppliers catering to the research and development market. The compound is typically supplied as a solid with purity levels suitable for laboratory investigation.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Storage Conditions |

| Amadis Chemical | 1261629-96-2 | C12H11NO3 | 217.22 | ≥97% | Store in a tightly closed container |

| Benchchem | 1261629-96-2 | C12H11NO3 | 217.224 | For research use only | Not specified |

| AKSci | 1261629-96-2 | C12H11NO3 | 217.22 | ≥95% | Store long-term in a cool, dry place |

| BLD Pharm | 1261629-96-2 | C12H11NO3 | 217.22 | Not specified | Sealed in dry, 2-8°C |

Synthetic Methodology: The Gould-Jacobs Reaction

The synthesis of the 4-hydroxyquinoline core of this compound can be achieved through established organic chemistry reactions, with the Gould-Jacobs reaction being a prominent method.[1][2][3] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinoline ring system.[1][2]

Illustrative Workflow for Gould-Jacobs Reaction

Caption: A generalized workflow of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

Potential Research Applications and Biological Activity

The broader class of quinoline derivatives has been extensively studied for various pharmacological activities. While specific research on this compound is limited, its structural features suggest potential applications in the following areas:

-

Anticancer Activity: Quinoline derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[4][5]

-

Antimicrobial Activity: The 4-hydroxyquinoline scaffold is a known pharmacophore in several antibacterial agents.[6]

-

Inhibition of Cellular Respiration: Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids, a class to which this compound belongs, have shown them to be inhibitors of cellular respiration.[7][8]

Key Signaling Pathways for Investigation

Based on the known activities of related quinoline compounds, two key signaling pathways are of particular interest for researchers investigating the mechanism of action of this compound.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: The PI3K/Akt/mTOR signaling cascade and potential points of inhibition by quinoline derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Caption: The VEGFR-2 signaling pathway, a target for anti-angiogenic therapies.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[10][11]

-

Assay Setup: In a 96-well plate, add a buffer solution containing ATP and a specific substrate for VEGFR-2.

-

Compound Addition: Add varying concentrations of this compound or a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

-

Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme.

-

Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate, often through luminescence or fluorescence.

-

Data Analysis: Determine the percentage of VEGFR-2 inhibition for each compound concentration and calculate the IC50 value.

Western Blot Analysis for PI3K/Akt Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.[4][12][13][14]

-

Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Conclusion

This compound presents an intriguing scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers, summarizing its commercial availability, potential synthetic routes, and relevant experimental protocols to facilitate its exploration as a novel therapeutic agent. The provided methodologies for assessing cytotoxicity and target engagement of related pathways offer a robust starting point for elucidating the biological activity of this compound.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ablelab.eu [ablelab.eu]

- 4. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1261629-96-2 | Benchchem [benchchem.com]

- 7. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Data of Ethyl 4-hydroxyquinoline-7-carboxylate

Affiliation: Google Research

Abstract

This technical guide addresses the spectral characterization of Ethyl 4-hydroxyquinoline-7-carboxylate. Due to a notable scarcity of publicly available experimental spectral data for this specific compound, this document provides a comprehensive overview of expected spectral features based on general principles and data from the closely related isomer, Ethyl 4-hydroxyquinoline-3-carboxylate. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of quinoline derivatives, alongside a structural representation of the target molecule.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of such molecules. This guide aims to provide a foundational understanding of the expected spectral data for this compound, despite the current lack of specific published data.

Molecular Structure

To provide a clear structural reference, the chemical structure of this compound was generated using the DOT language and is presented below.

Solubility profile of Ethyl 4-hydroxyquinoline-7-carboxylate in common lab solvents

This in-depth technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-hydroxyquinoline-7-carboxylate in common laboratory solvents. Designed for researchers, scientists, and drug development professionals, this document outlines the available solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of similar chemical entities.

Data Presentation: Solubility of a Structurally Related Analog

| Solvent | Solubility |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Note: This data is for Ethyl 4-hydroxyquinoline-3-carboxylate and should be used as an estimation for this compound. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are essential. The following methodologies are widely accepted in the pharmaceutical and chemical research fields for determining the kinetic and thermodynamic solubility of a compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it on a shaker or rotator in a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Processing:

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Dilute the collected supernatant with the solvent as necessary to fall within the range of the calibration curve.

-

Analyze the diluted supernatant using the same HPLC method.

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. The calculated concentration represents the thermodynamic solubility.

-

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. This method is amenable to high-throughput screening.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

-

Automated liquid handling system (optional)

Procedure (Nephelometric Method):

-

Plate Preparation:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentration.

-

-

Incubation and Measurement:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

-

Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.

-

-

Data Analysis:

-

The kinetic solubility is reported as the concentration at which significant precipitation is first observed.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility profile of a research compound, such as this compound.

Caption: Generalized workflow for determining the solubility of a research compound.

Methodological & Application

Application Notes & Protocols: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate from Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate, a key intermediate in the development of various pharmaceuticals. The primary method detailed is the Gould-Jacobs reaction, a robust and widely used method for creating the 4-hydroxyquinoline scaffold from aniline derivatives.[1][2][3][4] This reaction is particularly effective for anilines with electron-donating groups at the meta-position.[1]

The synthesis involves a two-step process: first, the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization to form the quinoline ring system.[1][3][5] To achieve the target molecule, this compound, the required starting material is an aniline with an ethyl carboxylate group at the para-position, namely Ethyl 4-aminobenzoate.

Logical Workflow of the Gould-Jacobs Reaction

The synthesis proceeds through two major stages: the initial condensation to form an intermediate, followed by a thermal intramolecular cyclization to yield the final quinoline product.

Caption: Workflow for the Gould-Jacobs Synthesis.

Experimental Protocols

The following protocols detail the synthesis of this compound using the Gould-Jacobs reaction. The procedure is divided into the synthesis of the intermediate and the subsequent cyclization.

Part A: Synthesis of the Intermediate (Diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate)

This initial step involves a condensation reaction between Ethyl 4-aminobenzoate and diethyl ethoxymethylenemalonate (DEEMM).[1][6]

Materials:

-

Ethyl 4-aminobenzoate

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Ethanol (optional, as solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

Procedure:

-

In a round-bottom flask, combine Ethyl 4-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 to 1.5 equivalents). The reaction can be run neat or with a minimal amount of a suitable solvent like ethanol.

-

Stir the mixture at a moderately elevated temperature (e.g., 120-130°C) for 2 to 4 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, the reaction mixture containing the intermediate can often be used directly in the next step without extensive purification. Alternatively, excess DEEMM and solvent can be removed under reduced pressure.

Part B: Thermal Cyclization to this compound

This step requires high temperatures to facilitate the intramolecular cyclization of the intermediate formed in Part A.[2][5] This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation.

Method 1: Conventional Heating

Materials:

-

Crude intermediate from Part A

-

High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

-

Three-neck round-bottom flask

-

High-temperature thermometer

-

Heating mantle

-

Mechanical stirrer

-

Filtration apparatus

-

Ice-cold acetonitrile or ethanol for washing

Procedure:

-

Transfer the crude intermediate from Part A to a three-neck flask.

-

Add a high-boiling point solvent such as diphenyl ether, sufficient to create a stirrable slurry.

-

Heat the mixture with vigorous stirring to approximately 250°C. Drastic conditions are often necessary for the cyclization to proceed efficiently.[2][3]

-

Maintain this temperature for 30 to 60 minutes. The product will often precipitate from the hot solution.

-

Allow the mixture to cool to room temperature. The precipitation of the product should become more evident.

-

Filter the solid product using a Büchner funnel.

-

Wash the collected solid with an ice-cold solvent like acetonitrile or ethanol to remove residual high-boiling solvent and impurities.[5]

-

Dry the product under vacuum to yield this compound.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[5][7][8]

Materials:

-

Crude intermediate from Part A

-

Microwave synthesis vial with a magnetic stir bar

-

Microwave synthesis system

-

Filtration apparatus

-

Ice-cold acetonitrile for washing

Procedure:

-

Place the crude intermediate into a microwave vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to a high temperature (e.g., 250°C or 300°C) for a short duration (e.g., 5-20 minutes).[5]

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the precipitated solid product.

-

Wash the solid with ice-cold acetonitrile (3 mL).[5]

-

Dry the purified product under vacuum.

Data Presentation: Reaction Conditions and Yields

The efficiency of the thermal cyclization step is highly dependent on both temperature and reaction time. The following table summarizes representative data for a similar Gould-Jacobs reaction conducted under different microwave heating conditions.[5]

| Entry | Reactants | Heating Method | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | Aniline, DEEMM | Microwave | 250 | 5 | 1 |

| 2 | Aniline, DEEMM | Microwave | 300 | 5 | 37 |

| 3 | Aniline, DEEMM | Microwave | 250 | 20 | 7 |

| 4 | Aniline, DEEMM | Microwave | 300 | 20 | 28 |

Data adapted from a representative Gould-Jacobs reaction.[5] Yields are highly substrate-dependent.

Observations:

-

Higher temperatures are critical for the intramolecular cyclization to proceed effectively.[5]

-

Increasing the reaction temperature from 250°C to 300°C significantly improves the product yield for short reaction times (Entry 1 vs. Entry 2).[5]

-

However, prolonged reaction times at very high temperatures may lead to product degradation, as seen in the decreased yield between Entry 2 and Entry 4.[5] A careful optimization of time and temperature is necessary to maximize the yield.[5]

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1261629-96-2 | Benchchem [benchchem.com]

- 5. ablelab.eu [ablelab.eu]

- 6. jptcp.com [jptcp.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Application Notes and Protocols for the Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxyquinoline-7-carboxylate and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The quinoline core is a prominent scaffold in a variety of biologically active molecules, including established antibacterial and antimalarial agents. Notably, the fluoroquinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, underscores the therapeutic potential of this structural motif.[1] The 4-hydroxyquinoline-3-carboxylate scaffold, in particular, has been identified as a key pharmacophore. Investigations into derivatives of this scaffold have revealed their potential as inhibitors of cellular respiration, highlighting their relevance in the development of novel antimicrobial and anticancer agents. This document provides a detailed protocol for the synthesis of the parent compound, this compound, via the Gould-Jacobs reaction, along with data for representative derivatives and an overview of their biological context.

Key Synthetic Route: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a well-established and versatile method for the synthesis of 4-hydroxyquinolines.[2] The reaction proceeds in two main stages:

-

Condensation: An aniline derivative is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate. This step typically involves heating the neat reactants.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to form the 4-hydroxyquinoline ring system. This is often carried out in a high-boiling point solvent such as Dowtherm A or under microwave irradiation.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general principles of the Gould-Jacobs reaction, utilizing ethyl 4-aminobenzoate as the starting aniline derivative.

Materials:

-

Ethyl 4-aminobenzoate

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or a similar high-boiling point solvent)

-

Hexane

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, combine ethyl 4-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the mixture at 120-130°C for 1-2 hours. The reaction can be monitored by TLC to ensure the consumption of the starting aniline. Ethanol is evolved during this step.

-

Cyclization: To the resulting crude intermediate, add Dowtherm A (approximately 5-10 mL per gram of the initial aniline).

-

Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes. The product will precipitate from the hot solution.

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with hexane to precipitate the product further and to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash thoroughly with hot hexane to remove the Dowtherm A.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Protocol 2: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol describes the synthesis of a specific derivative with a trifluoromethyl group at the 7-position.[3]

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A

-

Hexane

Procedure:

-

Condensation: 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) was heated with diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol) at 125°C for 1 hour.[3]

-

Cyclization: Dowtherm A (50 mL) was added to the reaction mixture, and it was heated to 255°C for 2.5 hours.[3]

-

Work-up: After cooling to room temperature, the mixture was diluted with hexane (50 mL) and stirred for 5 minutes.[3]

-

The precipitated product was collected by filtration and washed with hexane to yield the product as a white solid (16.51 g, 93% yield).[3]

Data Presentation

The following table summarizes the synthesis of this compound and its derivatives via the Gould-Jacobs reaction.

| Starting Aniline | Derivative | Yield (%) | Melting Point (°C) | Analytical Data |

| Ethyl 4-aminobenzoate | This compound | N/A | N/A | N/A |

| 3-(Trifluoromethyl)aniline | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 93% | 340-341 | ¹H NMR (300 MHz, DMSO) δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 14.3, 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H)[3] |

| 3-Chloroaniline | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | High | >266 (as carboxylic acid) | N/A |

| 3,4-Dimethoxyaniline | Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate | 93.5% | N/A | N/A |

Note: N/A indicates that specific data was not available in the searched literature.

Mandatory Visualizations

Experimental Workflow for Gould-Jacobs Synthesis

Caption: Workflow for the synthesis of this compound derivatives.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

Caption: Inhibition of bacterial DNA gyrase by quinolone derivatives.

References

Application of Ethyl 4-hydroxyquinoline-7-carboxylate in Antibacterial Drug Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction